Diperamycin

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Diperamycin has been reported in Streptomyces griseoaurantiacus with data available.

isolated from Streptomyces griseoaurantiacus; structure in first source

Biosynthesis and Gene Cluster

Diperamycin is synthesized by a dedicated biosynthetic gene cluster (BGC) via a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) assembly line [1].

- Gene Cluster Identification: The

dpnBGC was identified in Streptomyces sp. CS113 through genome mining using the piperazate synthaseKtzTas a probe [1]. - Cluster Size and Genes: The

dpncluster spans approximately 66.5 kb and contains 27 genes [1]. - Key Enzymatic Machinery: The core biosynthesis involves four PKS modules (

dpnP1-P4) and six NRPS modules (dpnS1-S4) [1]. - Piperazic Acid Synthesis: The unique amino acid piperazate is synthesized by two key enzymes: a putative ornithine oxygenase (

dpnO2) and the piperazate synthase (dpnZ) [1].

The diagram below illustrates the key stages and genetic regulation involved in the production of this compound.

Overview of the this compound biosynthetic pathway in Streptomyces, showing the key genetic and enzymatic components.

Biological Activity and Quantitative Data

This compound demonstrates potent and specific antibacterial activity, primarily against Gram-positive bacteria.

| Test Organism | Reported Activity | Notes / Context |

|---|---|---|

| Methicillin-resistant\nStaphylococcus aureus (MRSA) | Potent inhibitory activity [2] | Listed among compounds with submicromolar MICs [3]. |

| Enterococcus seriolicida | Potent inhibitory activity [2] | |

| Various other Gram-positive bacteria | Potent inhibitory activity [2] |

Protocols for Discovery and Characterization

The identification and characterization of this compound involve a combination of genomic mining, microbial fermentation, and advanced analytical techniques.

- Genome Mining and Cluster Identification: The

dpnBGC was discovered by screening bacterial genomes for homologs ofKtzT, a key piperazate synthase [1]. - Fermentation and Compound Production: Isolated strains are cultivated in liquid media to produce the compound. For the CS113 strain, specific culture conditions were determined to express the otherwise "silent"

dpncluster [1]. - Compound Extraction and Isolation: The compound is extracted from the culture broth. Standard protocols involve separation techniques like solvent extraction and various forms of chromatography [2].

- Structural Elucidation: The structure of this compound is confirmed through:

- Genetic Confirmation: The link between the BGC and the compound is confirmed by inactivating key genes, such as the NRPS gene

dpnS2or the piperazate synthase genedpnZ, which leads to the loss of this compound production [1].

Future Research and Development Potential

This compound represents a promising candidate in the fight against antibiotic-resistant pathogens.

- Combatting AMR: It is highlighted as a potent anti-MRSA metabolite from Actinomycetota, part of the renewed interest in exploring microbial sources for novel antibiotics [3].

- Ecology-Driven Discovery: Its recent discovery from an insect-associated Streptomyces strain underscores the potential of exploring underexplored ecological niches for novel drug leads [1] [4].

- Biosynthetic Engineering: The elucidation of the

dpnBGC opens the possibility of using combinatorial biosynthesis to generate "new-to-nature" analogues with potentially improved properties [1].

References

- 1. Unearthing a Cryptic Biosynthetic Gene Cluster for the ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a new antimicrobial antibiotic produced by ... [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Diversity and Ecological Origins of Anti-MRSA ... [mdpi.com]

- 4. Antimicrobial Compounds in Streptomyces sp. Strains [frontiersin.org]

Diperamycin biosynthetic gene cluster dpn

Genomic Organization of the dpn Cluster

The dpn BGC was identified in Streptomyces sp. CS113, a strain isolated from the cuticle of leaf-cutting ants [1] [2]. The cluster spans approximately 66.5 kb and contains 27 genes [1] [2] [3].

Table: Key Genetic Components of the dpn Biosynthetic Gene Cluster [1] [2] [3]

| Gene Category | Specific Genes | Proposed Function |

|---|---|---|

| Piperazic Acid Biosynthesis | dpnZ, dpnO2 |

Synthesis of piperazic acid building blocks. dpnZ is a piperazate synthase (KtzT-like) that forms the N-N bond [1] [2]. |

| Polyketide Synthesis | dpnP1 to dpnP4 |

Type I Polyketide Synthase (PKS) organized into four modules for assembling the polyketide moiety [1] [3]. |

| Nonribosomal Peptide Synthesis | dpnS1 to dpnS4 |

Nonribosomal Peptide Synthetase (NRPS) organized into six modules for assembling the hexapeptide backbone [1] [3]. |

| Regulation | dpnR1 to dpnR3 |

Regulatory proteins that control the expression of the BGC [1] [2]. |

| Transport | dpnT1 to dpnT4 |

Transport proteins, likely for exporting the final product or importing precursors [1] [2]. |

| Other Functions | Various | Genes for tailoring reactions and the biosynthesis of precursor building blocks [1] [2]. |

The biosynthetic pathway for diperamycin can be visualized as the following simplified model:

Simplified biosynthetic logic for this compound, highlighting the role of key enzymes in piperazic acid formation and the hybrid PKS-NRPS assembly line.

Experimental Workflow for Cluster Characterization

The dpn BGC was characterized as a "cryptic" cluster, meaning it was not expressed under standard laboratory conditions. The following workflow outlines the key experimental steps taken to link the cluster to its encoded compound [1] [2].

Experimental workflow for uncovering and validating the cryptic dpn biosynthetic gene cluster, from genome mining to compound identification.

Detailed Methodologies

- In Silico Genome Mining: The genome of Streptomyces sp. CS113 was screened using the piperazate synthase

KtzTas a query in a BLAST analysis. This identified a homologous gene (dpnZ) and the surrounding putative BGC [1] [2]. - Culture Optimization for Cluster Expression: The cluster was silent in standard media. Expression was achieved by growing the producer strain in a production medium such as R5A [2]. Cultures were typically inoculated and incubated at 30°C with shaking at 250 rpm for 6 days [4].

- Gene Inactivation for Functional Proof: To provide definitive evidence linking the

dpncluster to this compound, key genes were inactivated via targeted gene replacement [1] [2].- Target Genes: The NRPS gene

dpnS2and the piperazate synthase genedpnZwere inactivated. - Method: A common strategy involves replacing the target gene with an antibiotic resistance cassette (e.g., an apramycin resistance gene,

aac(3)IV) via double-crossover homologous recombination. - Validation: The mutant strains were fermented, and their extracts were analyzed using Ultra Performance Liquid Chromatography (UPLC) and HRMS. The abolition of this compound production in the mutants, compared to the wild-type strain, confirmed the cluster's function [1] [3].

- Target Genes: The NRPS gene

- Metabolite Analysis and Structural Elucidation: The identity of this compound was confirmed through comprehensive analytical techniques [1] [3].

Chemical Profile and Biological Activity

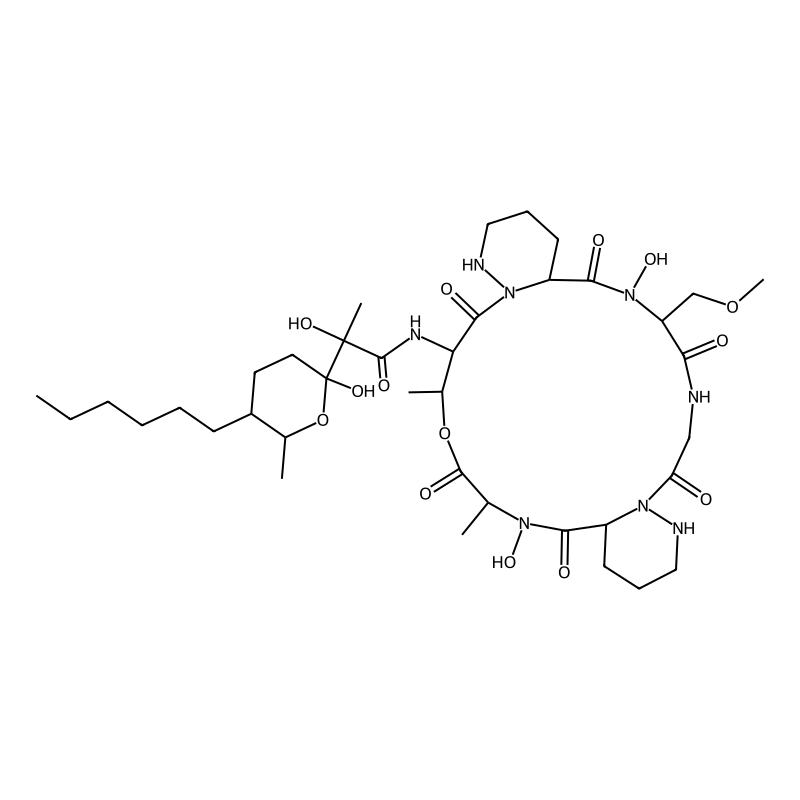

This compound is a 19-membered cyclodepsipeptide belonging to the azinothricin family of natural products [1] [5]. It is a hybrid PKS-NRPS molecule that incorporates two units of the unusual amino acid piperazic acid [1] [3].

Table: Key Chemical and Biological Data for this compound [6] [3]

| Property | Description |

|---|---|

| Molecular Formula | C₃₈H₆₄N₈O₁₄ |

| Molecular Weight | 857 g/mol |

| Chemical Class | Hybrid Polyketide-Depsipeptide (Azinothricin family) |

| Key Structural Feature | Contains two piperazic acid units |

| Producing Organism | Streptomyces sp. CS113 (originally also reported from S. griseoaurantiacus) |

| Reported Bioactivity | Potent inhibitory activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [6]. |

The discovery of the dpn BGC not only confirms the genetic basis for this compound production but also opens up opportunities for combinatorial biosynthesis to generate new-to-nature analogues with potentially improved pharmaceutical properties [1].

References

- 1. Unearthing a Cryptic Biosynthetic Gene Cluster for the ... [pubmed.ncbi.nlm.nih.gov]

- 2. Unearthing a Cryptic Biosynthetic Gene Cluster for the ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound () for sale [vulcanchem.com]

- 4. Genome Mining for Diazo-Synthesis-Related Genes in ... [pmc.ncbi.nlm.nih.gov]

- 5. Identification and characterization of the biosynthetic gene ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a new antimicrobial antibiotic produced by ... [pubmed.ncbi.nlm.nih.gov]

piperazic acid in Diperamycin biosynthesis

The dpn Biosynthetic Gene Cluster

The production of diperamycin is directed by the dpn biosynthetic gene cluster (BGC), a 66.5 kb DNA region in Streptomyces sp. CS113 comprising 27 genes [1] [2]. The table below summarizes the core components:

| Gene Category | Specific Genes | Function |

|---|---|---|

| Piperazic Acid Biosynthesis | dpnO2, dpnZ |

Synthesis of the piperazic acid building blocks [1]. |

| Polyketide Synthesis | dpnP1 to dpnP4 |

Type I Polyketide Synthase (PKS) organized into four modules [1]. |

| Nonribosomal Peptide Synthesis | dpnS1 to dpnS4 |

Nonribosomal Peptide Synthetase (NRPS) organized into six modules [1]. |

| Regulation | dpnR1 to dpnR3 |

Regulation of the biosynthetic pathway [1]. |

| Transport | dpnT1 to dpnT4 |

Transport of precursors or the final product [1]. |

The following diagram illustrates the logical relationship and simplified workflow of the this compound biosynthetic pathway, from gene cluster to final compound assembly:

Simplified this compound Biosynthesis Workflow

Piperazic Acid Biosynthesis and Incorporation

Piperazic acid (Piz) is a nonproteinogenic amino acid featuring a cyclic hydrazine N-N bond, which introduces conformational constraint into the peptide, a feature critical for biological activity [1] [3].

- Precursor Modification: The first dedicated step is the conversion of L-ornithine to N5-hydroxy-L-ornithine, catalyzed by the ornithine oxygenase DpnO2 [1].

- N-N Bond Formation: The key step is the cyclization of N5-hydroxy-L-ornithine to form the piperazic acid ring, creating the N-N bond. This reaction is catalyzed by the piperazate synthase DpnZ [1].

- Activation and Incorporation: The synthesized piperazic acid is activated and incorporated into the growing depsipeptide chain by specific adenylation and thiolation domains within the NRPS modules (DpnS) [1].

Key Experimental Protocols

Linking the dpn BGC to this compound production requires a combination of genetic, analytical, and cultivation techniques.

Genetic Inactivation for Functional Proof

Gene inactivation is used to confirm the BGC's role [1] [2].

- Method: Inactivation of the NRPS gene

dpnS2or the piperazate synthase genedpnZ. - Validation: The mutant strain is fermented, and the crude extract is analyzed using Ultra Performance Liquid Chromatography (UPLC) and High-Resolution Mass Spectrometry (HRMS).

- Expected Outcome: The mutant strain shows complete abolition of this compound production, confirming the essential role of the targeted gene [1].

Analytical Techniques for Compound Identification

- High-Resolution Mass Spectrometry (HRMS): Used to determine the precise molecular formula. For this compound, the [M+NH₄]⁺ adduct is observed at m/z 874.4869, confirming the molecular formula C₃₈H₆₄N₈O₁₄ [4].

- Nuclear Magnetic Resonance (NMR): A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, TOCSY, NOESY, HSQC, HMBC) is used for full structural elucidation, confirming the connectivity of the peptidic and polyketide parts and the compound's identity [1] [4].

Culture Conditions for Expression

Silent BGCs require specific conditions for activation [1].

- Approach: Screen various culture media with different carbon and nitrogen sources to identify conditions that awaken the cluster.

- Analysis: Culture extracts are analyzed by UPLC-HRMS to detect and quantify this compound production. The specific medium that induces expression must be determined empirically for the producer strain.

Relevance and Potential Applications

This compound exhibits potent inhibitory activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [5] [4]. Its structure, constrained by piperazic acid, is key to this activity.

Understanding the dpn BGC opens avenues for combinatorial biosynthesis [1] [2]. Scientists can genetically engineer the cluster to produce "new-to-nature" analogues by:

- Swapping domains within the PKS or NRPS enzymes.

- Incorporating alternative amino acid building blocks.

- Modifying tailoring enzymes to create novel derivatives with improved pharmaceutical properties, such as reduced toxicity or enhanced efficacy [1].

Key Comparisons and Structural Data

The table below compares this compound with a closely related compound and summarizes key identification data:

| Feature | This compound | Aurantimycin A |

|---|---|---|

| Molecular Formula | C₃₈H₆₄N₈O₁₄ [4] | Similar to this compound [1] |

| Structural Type | Hybrid polyketide-depsipeptide [1] | Hybrid polyketide-depsipeptide [1] |

| Key Spectroscopic Data (HRMS) | [M+NH₄]⁺ at m/z 874.4869 [4] | Information not available in search results |

References

- 1. Unearthing a Cryptic Biosynthetic Gene Cluster for the ... [pmc.ncbi.nlm.nih.gov]

- 2. Unearthing a Cryptic Biosynthetic Gene Cluster for the ... [mdpi.com]

- 3. Piperazic acid-containing natural products: structures and ... [pubs.rsc.org]

- 4. This compound () for sale [vulcanchem.com]

- 5. This compound, a new antimicrobial antibiotic produced by ... [pubmed.ncbi.nlm.nih.gov]

Diperamycin MRSA methicillin-resistant Staphylococcus aureus activity

Context and Alternative Compounds

Diperamycin is recognized among a group of natural compounds from Actinomycetota (a phylum of bacteria that includes Streptomyces) that show potent activity against MRSA [1]. The renewed interest in exploring ecological niches for novel antibiotic producers has led to the identification of many such compounds [1].

Given the limited data on this compound, you may find it useful to compare it with other recently developed or discovered anti-MRSA agents. The table below lists several alternatives with their reported potency.

| Antibiotic Name | Class | Reported Potency (MIC90) against MRSA | Key Characteristics |

|---|---|---|---|

| This compound [2] [1] | Cyclic hexadepsipeptide | Information Missing | Natural product; "potent" activity reported; detailed MIC data not available in searched literature. |

| Tedizolid [3] | Oxazolidinone | 0.5 µg/mL | Second-generation, synthetic; inhibits protein synthesis. |

| Dalbavancin [3] | Lipoglycopeptide | 0.120 µg/mL | Semi-synthetic; long half-life allows for once-weekly dosing. |

| Telavancin [3] | Lipoglycopeptide | 0.060 µg/mL | Semi-synthetic; disrupts membrane potential and cell wall synthesis. |

| Oritavancin [3] | Lipoglycopeptide | 0.120 µg/mL | Semi-synthetic; potent activity against Vancomycin-Intermediate S. aureus (VISA). |

| Chrysomycin A [4] | Benzonaphthopyranone glycoside | 0.0625 - 0.5 µg/mL (MIC range) | Natural product; rapid bactericide; effective against biofilms and persister cells. |

Standardized Experimental Protocols

While specific protocols for testing this compound are not provided in the search results, the following standard methodologies are universally employed for evaluating anti-MRSA activity and can serve as a reference.

- Minimum Inhibitory Concentration (MIC) Testing: The broth microdilution method is the standard for determining MIC values [3]. This involves incubating MRSA isolates in a series of broth tubes or microtiter plates containing doubling dilutions of the antibiotic. The MIC is the lowest concentration that prevents visible growth after a standardized incubation period [5].

- Disk Diffusion Assay: Also known as the Kirby-Bauer method, this technique uses antibiotic-impregnated disks on a lawn of bacteria. The diameter of the growth inhibition zone is measured and interpreted using clinical breakpoints [6].

- Anti-Biofilm Assays: For compounds like Chrysomycin A, activity is assessed using crystal violet staining to measure total biofilm biomass and SYTO 9/Propidium Iodide staining to quantify live/dead cells within the biofilm after antibiotic treatment [4].

Mechanisms of MRSA Resistance and Drug Discovery

Understanding MRSA resistance is key to developing new drugs. The following diagram illustrates the primary resistance mechanism and major antibiotic targets.

The discovery of novel anti-MRSA compounds like this compound often involves innovative strategies to access microbial "dark matter." The workflow below outlines a modern approach using environmental DNA (eDNA).

References

- 1. Chemical Diversity and Ecological Origins of Anti-MRSA ... [mdpi.com]

- 2. This compound, a new antimicrobial antibiotic produced by ... [pubmed.ncbi.nlm.nih.gov]

- 3. Antibacterial activity of recently approved antibiotics ... [pmc.ncbi.nlm.nih.gov]

- 4. Killing of Staphylococcus aureus persisters by a multitarget ... [pmc.ncbi.nlm.nih.gov]

- 5. The antimicrobial activity of cethromycin against Staphylococcus ... [bmcmicrobiol.biomedcentral.com]

- 6. 4.4. Antimicrobial Susceptibility Testing of MRSA [bio-protocol.org]

Streptomyces griseoaurantiacus Producer Strains and Metabolites

The table below summarizes key strains of S. griseoaurantiacus and the bioactive compounds they produce.

| Strain Identifier | Source / Isolation | Major Bioactive Compounds Identified | Primary Documented Bioactivities |

|---|---|---|---|

| MK393-AF2 [1] | Not specified in abstract | Diperamycin | Antibacterial against Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus seriolicida) [1] |

| MH191 [2] [3] | Wheat plant roots (Endophyte) | Undecylprodigiosin, Manumycin family compounds, Desferrioxamine | Antifungal against various fungal phytopathogens [2] [3] |

| AD2 [4] | Honey (from Beehive) | Undecylprodigiosin, Manumycin | Antibacterial against Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis) [4] |

| XQ-29 [5] | Pepper rhizospheric soil | Not specified in the study | Antifungal against Sclerotium rolfsii; promotes plant growth and induces plant defense responses [5] |

| HNF214 [6] | Apis florea beehive | Quercetin, Isoquercetin | Antibacterial (vs. Gram-positive bacteria); Cytotoxic against breast, cervical, and liver cancer cell lines [6] |

| KR0006 [7] | Soil | Antimycin A3a, Antimycin A8a, Antimycin A1a | Insecticidal against Plutella xylostella (diamondback moth) larvae and adults [7] |

Detailed Methodologies for Key Experiments

For researchers aiming to replicate or build upon these studies, here are the core experimental protocols for fermentation, compound isolation, and activity testing.

Fermentation and Metabolite Extraction

A common first step is the cultivation of the strain in liquid media to produce metabolites.

- Fermentation Protocol (for strain MH191 & AD2): Inoculate spore stocks into production media such as ISP2 (4 g/L yeast extract, 10 g/L malt extract, 4 g/L dextrose) or other complex media (e.g., R5A, Bennet's broth) [2] [4]. Incubate in baffled flasks at 28-30°C with agitation (250 rpm) for 3-7 days [2] [7] [4].

- Metabolite Extraction: Separate the culture broth by centrifugation. Extract the supernatant with an equal volume of ethyl acetate (EtOAc), typically 2-3 times. Pool the organic layers and concentrate to dryness using rotary evaporation to obtain a crude extract [7] [6].

Compound Purification and Identification

The crude extract undergoes multiple chromatographic steps to isolate pure active compounds.

- Purification Workflow: A standard workflow is summarized in the diagram below.

- Structural Elucidation: The structure of purified compounds is determined using spectroscopic methods including ¹H-NMR, ¹³C-NMR, 2D-NMR, and High-Resolution Mass Spectrometry (HRMS) [7] [6].

Activity and Mechanism Testing

Assays to confirm and characterize bioactivity are critical.

Antifungal Activity (Strain MH191 & XQ-29):

- In Vitro Dual-Culture: Streak or place an agar plug of Streptomyces on one side of a plate and the fungal pathogen on the opposite side. Measure the zone of inhibition or percentage of fungal growth inhibition after incubation [2] [5].

- Mechanism Investigation: To study the antifungal mechanism, examine hyphal morphology under microscopy for deformations. Assess cell membrane integrity using stains like propidium iodide and measure markers of oxidative stress like Reactive Oxygen Species (ROS) accumulation [5].

Antibacterial Activity (Strain AD2 & HNF214):

- Agar Disk Diffusion: Soak a sterile filter disk with the purified compound or crude extract and place it on an agar plate seeded with the target bacterium. Measure the zone of growth inhibition after incubation [4] [6].

- Minimum Inhibitory Concentration (MIC): Use broth microdilution methods in 96-well plates to determine the lowest concentration that prevents visible bacterial growth [6].

Insecticidal Activity (Strain KR0006):

- Leaf-Disk Bioassay: Dip cabbage leaf disks into the culture filtrate or purified compound solution. Allow to dry, then inoculate with insect larvae (e.g., Plutella xylostella). Record larval mortality over 24-72 hours [7].

Key Research Insights and Applications

- Media-Dependent Metabolite Production: The chemical output of these strains is highly influenced by culture conditions. Strain MH191, when grown on six different media, produced 205 putative compounds, with the predominant metabolites shifting depending on the medium [2]. This highlights the importance of the OSMAC (One Strain Many Compounds) approach in unlocking the full biosynthetic potential of a single strain [2].

- Diverse Biosynthetic Gene Clusters (BGCs): Genomic analysis of strain MH191 predicted 24 biosynthetic gene clusters [2] [3]. These BGCs show similarity to those for known compounds like asukamycin, undecylprodigiosin, and FW0622, confirming the strain's genetic capacity to produce a wide array of specialized metabolites [2].

- Multi-Faceted Mechanism in Biocontrol: Strain XQ-29 demonstrates a complex mode of action beyond antibiosis. It directly inhibits the pathogen Sclerotium rolfsii by disrupting its cell wall/membrane and inducing ROS, while also acting as a plant probiotic by enhancing the activity of defense-related enzymes (e.g., POD, PPO, PAL) in the host plant [5].

References

- 1. This compound, a new antimicrobial antibiotic produced by ... [pubmed.ncbi.nlm.nih.gov]

- 2. Genomic and Untargeted Metabolomic Analysis ... [pmc.ncbi.nlm.nih.gov]

- 3. Genomic and Untargeted Metabolomic Analysis of ... [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Antimicrobial Compounds in Two ... [frontiersin.org]

- 5. Pesticide Biochemistry and Physiology [sciencedirect.com]

- 6. Discovery of Potent Antibacterial and Anticancer ... [scialert.net]

- 7. Insecticidal characteristics and structural identification of ... [pmc.ncbi.nlm.nih.gov]

Diperamycin and the Azinothricin Family: An Overview

Diperamycin is a hybrid polyketide–depsipeptide antibiotic that belongs to the azinothricin family of natural products [1]. These compounds are cyclic hexadepsipeptides known for containing a non-proteinogenic amino acid, piperazic acid, which confers conformational constraint important for their biological activity [1].

Members of this family, including this compound, are potent against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [1] [2]. The following table summarizes the core characteristics of this compound.

| Property | Description |

|---|---|

| Producer Strain | Streptomyces griseoaurantiacus MK393-AF2 [2]; Streptomyces sp. CS113 (ant-dweller strain) [1] |

| Structural Type | Hybrid polyketide–nonribosomal peptide (NRPS-PKS), cyclic depsipeptide [1] [2] |

| Key Structural Feature | Contains piperazic acid units [1] |

| Biological Activity | Potent antibacterial activity against Gram-positive bacteria, including MRSA [1] [2] |

Biosynthesis and Gene Cluster

The biosynthetic gene cluster (BGC) for this compound, named the dpn cluster, was recently identified in Streptomyces sp. CS113 [1]. This discovery was achieved through a genome mining strategy using the piperazate synthase KtzT as a hook to find BGCs encoding piperazic acid-containing compounds [1].

The dpn BGC spans approximately 66.5 kb and contains 27 genes [1]. The core biosynthetic machinery includes:

- Type I Polyketide Synthases (PKS):

DpnP1toDpnP4, organized into four modules [1]. - Nonribosomal Peptide Synthetases (NRPS):

DpnS1andDpnS2[1]. - Piperazic Acid Biosynthesis Genes:

dpnZ(piperazate synthase) anddpnO2(a putative ornithine oxygenase) [1].

The diagram below outlines the logical workflow that led to the discovery of the dpn cluster and its experimental validation.

Workflow for discovering and validating the this compound BGC.

Experimental Validation and Key Techniques

Researchers provided functional proof linking the dpn BGC to this compound production through several key experiments [1]:

- Gene Inactivation: Knockout of the NRPS gene

dpnS2and the piperazate synthase genedpnZled to the loss of this compound production, confirming the cluster's identity. - Compound Analysis: The identity of this compound was confirmed through:

- High-Resolution Mass Spectrometry (HRMS)

- Nuclear Magnetic Resonance (NMR)

- Bioinformatics Analysis: The domain composition of the PKS and NRPS modules was analyzed, revealing high functional similarity to the biosynthetic machinery for aurantimycin A, a related compound [1].

Research Significance and Future Directions

The elucidation of the dpn BGC expands the known genetic blueprints for the azinothricin family [1]. This knowledge opens avenues for:

- Combinatorial Biosynthesis: Generating "new-to-nature" analogues by re-engineering the PKS/NRPS machinery to produce compounds with potentially improved properties [1].

- Awakening Silent Clusters: The

dpncluster in Streptomyces sp. CS113 was not expressed under standard lab conditions. Its discovery required determining specific growth conditions for expression, highlighting strategies for accessing silent metabolic pathways [1].

Information Availability Note

It is important to note that the search results did not contain extensive quantitative data on minimum inhibitory concentrations (MICs) or the complete, step-by-step experimental protocols for fermentation, isolation, and purification that were requested. The 1998 paper [2] is the original discovery report, while the 2024 study [1] focuses on the genetic basis of biosynthesis.

References

fermentation process for Diperamycin production

Diperamycin Characterization and Biosynthesis

This compound is a cyclic hexadepsipeptide antibiotic with potent activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [1] [2]. It is classified as a hybrid polyketide-depsipeptide and belongs to the azinothricin family of natural products [3].

The table below summarizes its key characteristics:

| Property | Description |

|---|---|

| Producing Organism | Streptomyces griseoaurantiacus MK393-AF2; Streptomyces sp. CS113 [1] [4] [3] |

| Molecular Formula | C₃₈H₆₄N₈O₁₄ [3] |

| Molecular Weight | 857 g/mol [3] |

| Structural Type | Hybrid polyketide-depsipeptide (cyclic) [3] |

| Key Structural Feature | Contains two piperazic acid units [4] [3] |

| Antibacterial Activity | Potent against Gram-positive bacteria, including MRSA [1] [5] [2] |

Biosynthetic Gene Cluster (BGC) and Pathway

The biosynthesis of this compound is directed by the dpn gene cluster, identified in Streptomyces sp. CS113 through genome mining [4] [3]. This cluster spans approximately 66.5 kb and comprises 27 genes [4].

The following diagram illustrates the organization and flow of the this compound biosynthetic pathway:

The table below details the key functional categories of genes within the dpn cluster:

| Gene Category | Gene Examples | Function |

|---|---|---|

| Piperazic Acid Biosynthesis | dpnZ, dpnO2 |

Synthesis of the piperazic acid building blocks [4] [3]. |

| Polyketide Synthesis (PKS) | dpnP1 to dpnP4 |

Type I Polyketide Synthases organized into four modules to build the polyketide moiety [4] [3]. |

| Nonribosomal Peptide Synthesis (NRPS) | dpnS1 to dpnS4 |

Nonribosomal Peptide Synthetases organized into six modules to assemble the peptide chain [4] [3]. |

| Regulation | dpnR1 to dpnR3 |

Regulatory proteins that control the expression of the biosynthetic pathway [4]. |

| Transport | dpnT1 to dpnT4 |

Transport proteins, likely for precursors or the final product [4]. |

Experimental Protocol: Gene Inactivation

The involvement of the dpn cluster in this compound biosynthesis was confirmed experimentally through gene inactivation. Here is a detailed methodology based on the research:

- Objective: To prove the link between the

dpngene cluster and this compound production by disrupting a key biosynthetic gene. - Target Gene:

dpnS2, which encodes a crucial NRPS module [4]. - Procedure:

- Gene Disruption: The

dpnS2gene in Streptomyces sp. CS113 is inactivated using standard genetic techniques, such as homologous recombination with a gene disruption cassette. - Fermentation of Mutant Strain: The mutant strain (e.g., CS113R-ΔC1orf18) is cultivated under conditions that normally promote this compound production in the wild-type strain. The specific medium used for this step is not detailed in the available sources.

- Metabolite Extraction: After a suitable incubation period, the culture broth is processed, and metabolites are extracted.

- Analysis - UPLC: The extracted metabolites from both the wild-type and mutant strains are analyzed using Ultra Performance Liquid Chromatography (UPLC).

- Gene Disruption: The

- Expected Outcome: The chromatogram of the mutant strain will show the complete absence of the this compound peak, which is present in the wild-type strain, confirming that the

dpnS2gene is essential for antibiotic production [4].

Fermentation Process Insights and Recommendations

While explicit fermentation parameters are unavailable, general principles for antibiotic production in Streptomyces can guide process development.

- Media Optimization is Crucial: The expression of the

dpncluster in Streptomyces sp. CS113 is highly dependent on culture conditions. Research indicates that production can be marginal in standard media and requires experimentation with different carbon and nitrogen sources to "awaken" the pathway [4]. - Process Control Strategy: For complex antibiotics like this compound, a fed-batch process with controlled nutrient feeding is often employed to achieve high cell density before triggering secondary metabolism. A supervisory control algorithm that cascades parameters like agitation, aeration, and temperature to maintain dissolved oxygen at an optimal level is highly beneficial, as demonstrated in rapamycin fermentations [6].

- pH Control: Implementing a pH control range (e.g., between 6.2 and 6.8) rather than a single setpoint can be an effective strategy to support both biomass accumulation and antibiotic production [6].

References

- 1. This compound, a new antimicrobial antibiotic produced by ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a New Antimicrobial Antibiotic Produced ... [jstage.jst.go.jp]

- 3. This compound () for sale [vulcanchem.com]

- 4. Unearthing a Cryptic Biosynthetic Gene Cluster for the ... [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Diversity and Ecological Origins of Anti-MRSA ... [mdpi.com]

- 6. New process control strategy used in a rapamycin ... [sciencedirect.com]

Diperamycin antimicrobial susceptibility testing protocol

Standard AST Methods for Protocol Adaptation

The core principle of Antimicrobial Susceptibility Testing (AST) is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism [1]. The methods below are the established pillars of phenotypic AST.

| Method | Principle | Output | Key Advantages | Key Limitations |

|---|---|---|---|---|

| Broth Microdilution [2] [1] | Twofold serial dilutions of antibiotic in a liquid medium are inoculated with a standardized bacterial suspension. | Quantitative (MIC value in µg/mL) | Reference standard; highly reproducible; suitable for batch testing. | Labor-intensive preparation; requires standardized materials. |

| Agar Dilution [2] [1] | Twofold serial dilutions of antibiotic are incorporated into agar plates, which are then spot-inoculated. | Quantitative (MIC value in µg/mL) | Ideal for testing multiple isolates against one antibiotic concentration. | Resource-intensive; less flexible for small numbers of isolates. |

| Disk Diffusion (Kirby-Bauer) [3] [4] | Paper disks impregnated with a fixed antibiotic concentration are placed on an inoculated agar plate. | Qualitative (Susceptible, Intermediate, or Resistant based on zone diameter) | Simple, flexible, and low-cost; well-suited for routine testing. | Does not provide a precise MIC value. |

| Gradient Diffusion (E-test) [1] | A strip with a predefined, continuous antibiotic gradient is placed on an inoculated agar plate. | Quantitative (MIC value in µg/mL read from scale) | Provides an approximate MIC without preparing dilutions; easy to use. | More expensive than disks; not a reference method. |

The experimental workflow for these methods follows a logical progression from sample preparation to result interpretation, as outlined below.

Detailed Experimental Protocols

Protocol 1: Broth Microdilution Method

This is the reference quantitative method for determining the Minimum Inhibitory Concentration (MIC) [1].

- Culture Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms, supplement as required (e.g., with 2.5-5% lysed horse blood) [1].

- Antibiotic Stock Solution:

- Obtain high-purity Diperamycin.

- Prepare a stock solution at a high concentration (e.g., 1280 µg/mL or 10x the highest test concentration). The choice of solvent (sterile water, dimethyl sulfoxide, or ethanol) is critical and depends on the compound's solubility [1].

- Store aliquots at -20°C or -80°C if not used immediately.

- Preparation of Microdilution Trays:

- Perform a twofold serial dilution of the antibiotic in CAMHB across a 96-well microtiter plate. A typical dilution series ranges from 128 µg/mL to 0.06 µg/mL.

- Dispense 100 µL of each antibiotic dilution into the respective wells.

- Include a growth control well (broth + inoculum, no antibiotic) and a sterility control well (broth only).

- Plates can be prepared in-house or purchased commercially as pre-dried panels.

- Inoculum Preparation:

- Prepare a bacterial suspension from fresh overnight colonies in sterile saline or broth.

- Adjust the turbidity to a 0.5 McFarland standard, which equates to approximately 1-5 x 10^8 CFU/mL.

- Further dilute this suspension in broth or saline to achieve a final working concentration of about 5 x 10^5 CFU/mL.

- Inoculation and Incubation:

- Add 100 µL of the standardized inoculum to each test well, bringing the total volume to 200 µL and the final bacterial concentration to ~5 x 10^5 CFU/mL.

- Seal the plate and incubate aerobically (or as required) at 35±2°C for 16-20 hours.

- Reading and Interpretation:

- After incubation, the MIC is the lowest concentration of antibiotic that completely inhibits visible growth [1].

- Compare the MIC value to recognized interpretive breakpoints (if available for the organism and drug) to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R) [5].

Protocol 2: Disk Diffusion Method

This qualitative method is standardized by organizations like EUCAST and CLSI and is widely used in clinical laboratories [3] [4].

- Culture Medium: Use Mueller-Hinton Agar (MHA) plates. For non-fastidious anaerobic bacteria, Fastidious Anaerobe Agar (FAA) supplemented with 5% defibrinated horse blood is recommended by EUCAST [6].

- Inoculum Preparation:

- Prepare a bacterial suspension directly from colonies to a turbidity of a 0.5 McFarland standard.

- Inoculation:

- Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the suspension and streak it evenly over the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.

- Application of Disks:

- Apply commercially available antibiotic disks or disks impregnated with the desired concentration of this compound onto the inoculated agar surface.

- Gently press disks to ensure full contact.

- No more than 6-7 disks should be placed on a standard 90-100 mm plate, and they should be spaced evenly and no closer than 24 mm from center to center.

- Incubation:

- Invert the plates and incubate at 35±2°C for 16-18 hours in an aerobic environment.

- Reading and Interpretation:

- After incubation, measure the diameter of the complete inhibition zone (including the disk diameter) in millimeters using a caliper or ruler, viewing the back of the plate against a dark, non-reflective background [3].

- Interpret the zone diameter as Susceptible, Intermediate, or Resistant by comparing it to established breakpoint tables [3] [5].

Critical Considerations for Testing this compound

When adapting these protocols for a novel compound like this compound, several factors require careful attention:

- Solubility and Stability: The choice of solvent for this compound is paramount. It must fully dissolve the compound without being toxic to the test bacteria and must not react with the antibiotic or culture medium. Stability studies are needed to determine optimal storage conditions for stock solutions [1].

- Quality Control (QC): Routine QC is essential to ensure the accuracy and precision of your results. Use approved QC reference strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) with known MIC ranges. Their results must fall within established limits for the test to be considered valid [3] [1].

- Regulatory Standards: For formal drug development, all testing should align with methodologies and breakpoints set by recognized standards bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) [3] [5].

References

- 1. The Minimum Inhibitory Concentration of Antibiotics [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Susceptibility Testing: A Comprehensive Review ... [pmc.ncbi.nlm.nih.gov]

- 3. Disk diffusion methodology [eucast.org]

- 4. 4.2. Antimicrobial Susceptibility Testing [bio-protocol.org]

- 5. Antibacterial Susceptibility Test Interpretive Criteria [fda.gov]

- 6. The European committee on antimicrobial susceptibility ... [sciencedirect.com]

Application Note: Genome Mining for the Diperamycin Biosynthetic Gene Cluster

1. Background and Objective The discovery of novel bioactive natural products is crucial for addressing the growing threat of antimicrobial resistance [1]. Diperamycin, a piperazic acid-bearing depsipeptide with potent anti-MRSA activity, was identified from the ant-dweller Streptomyces sp. CS113 [2]. This note outlines the genome mining strategy used to uncover its biosynthetic gene cluster (BGC), a methodology that can be applied to discover other cryptic metabolites.

2. Experimental Workflow and Protocols The overall process of moving from a natural product to its confirmed BGC involves a multi-stage approach, as visualized below.

Genome Sequencing, Mining, and BGC Identification

This phase focuses on identifying the target BGC within the bacterial genome.

- Procedure:

- Genome Sequencing: Sequence the genome of the isolate (e.g., Streptomyces sp. CS113) using next-generation sequencing platforms. Assemble the reads into a draft genome [2] [3].

- In silico Genome Mining: Use the antiSMASH (Antibiotics & Secondary Metabolite Analysis Shell) web tool or similar software (e.g., PRISM, RODEO) to analyze the genome sequence [4]. This will identify all putative BGCs.

- Targeted Probe Selection: To find specific BGCs, use a "hook" gene as a probe. For this compound, the researchers used the gene

ktzT, which encodes a piperazate synthase responsible for forming the N-N bond in piperazic acid [2]. A BLAST search of the genome with this gene sequence can identify the target BGC. - BGC Analysis: Manually annotate the identified

dpnBGC. Analyze the domain composition of its polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) modules to predict the biosynthesis pathway [2].

Activation and Compound Analysis

Many BGCs are "silent" under standard lab conditions and require activation.

- Procedure:

- Culture Cultivation: Grow the producer strain in multiple media (e.g., Tryptic Soy Broth, R5A) and under varying conditions (temperature, agitation) to stimulate metabolite production [2] [5].

- Metabolite Extraction:

- Separate the culture broth from the biomass (mycelia) by centrifugation.

- For the broth: Adjust the supernatant to pH 4 with HCl and extract with an equal volume of ethyl acetate. Collect the organic phase and evaporate it using a rotary evaporator [5].

- For the mycelia: Resuspend the cell pellet in a two-fold volume of acetone, shake for 30 minutes, filter, and evaporate the acetone [5].

- Compound Analysis:

Genetic Manipulation and Cluster Verification

This critical step confirms the link between the BGC and the natural product.

- Procedure:

- Gene Inactivation: Select a key gene within the putative BGC (e.g., the NRPS gene

dpnS2or the piperazate synthase genedpnZfor this compound). Using genetic engineering techniques (e.g., CRISPR-Cas9, insertional mutagenesis), create a mutant strain where this gene is disrupted [2] [6]. - Fermentation of Mutant: Cultivate the mutant strain under the same conditions that induced production in the wild-type strain [3].

- Comparative Metabolite Profiling: Extract and analyze the metabolites from the mutant culture using HPLC-HRMS. The absence of the target compound (this compound) in the mutant's chromatogram, compared to the wild-type, provides definitive proof that the identified BGC is responsible for its biosynthesis [2] [5].

- Gene Inactivation: Select a key gene within the putative BGC (e.g., the NRPS gene

Summary of Key Data and Techniques

The table below summarizes the core experimental steps and the specific evidence that led to the identification of the this compound BGC.

| Experimental Phase | Key Technique/Data | Application in this compound Discovery |

|---|---|---|

| Bioinformatic Analysis | Genome sequencing, antiSMASH, "Hook" gene (ktzT) |

Identified the dpn BGC in Streptomyces sp. CS113 [2] |

| Metabolite Detection | HPLC, HRMS, NMR | Confirmed the production and structure of this compound [2] |

| Genetic Verification | Gene inactivation (dpnS2, dpnZ) |

Demonstrated loss of this compound production in mutants, confirming the dpn BGC's function [2] |

Key Considerations for Researchers

- Strain Selection: Isolation of strains from unique ecological niches (e.g., insect-associated Streptomyces) increases the probability of discovering novel BGCs [1] [2] [7].

- Choosing a Hook: The success of targeted mining relies on selecting a unique biosynthetic gene as a probe, such as one responsible for a rare structural feature like the N-N bond in piperazic acid [2] [7].

- Activation Strategies: If a BGC is silent, consider other genetic strategies like overexpression of pathway-specific regulators to activate it [4] [7].

References

- 1. Chemical Diversity and Ecological Origins of Anti-MRSA ... [mdpi.com]

- 2. Unearthing a Cryptic Biosynthetic Gene Cluster for the ... [pubmed.ncbi.nlm.nih.gov]

- 3. From a natural product to its biosynthetic ... gene cluster [research.monash.edu]

- 4. A guide to genome mining and genetic manipulation of ... [pubmed.ncbi.nlm.nih.gov]

- 5. Video: From a Natural Product to Its Biosynthetic ... Gene Cluster [jove.com]

- 6. Identification of nocamycin biosynthetic from... gene cluster [microbialcellfactories.biomedcentral.com]

- 7. Genome Mining for Diazo-Synthesis-Related Genes in ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Analytical Methods for Diperamycin Detection and Characterization Using HPLC-MS: Protocols for Researchers

Introduction to Diperamycin and Its Analytical Relevance

This compound is a cyclodepsipeptide antibiotic belonging to the azinothricin family of natural products, first isolated from the fermentation broth of Streptomyces griseoaurantiacus MK393-AF2. This compound exhibits potent antibacterial activity against various Gram-positive bacteria, including clinically relevant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus seriolicida [1] [2]. This compound represents a hybrid polyketide-depsipeptide structure, incorporating unique piperazic acid residues that confer conformational constraint to the molecule, enhancing its biological activity and stability [3] [4]. The growing threat of antibiotic resistance has intensified the need for robust analytical methods to characterize and quantify promising compounds like this compound to support drug development efforts.

The structural complexity of this compound presents significant challenges for analytical characterization. With a molecular formula of C₃₈H₆₄N₈O₁₄ and a molecular weight of 857 g/mol, this compound contains multiple chiral centers and functional groups that require sophisticated analytical techniques for accurate identification and quantification [2]. The presence of two piperazic acid units containing N-N bonds is particularly notable, as these structural elements are biosynthetically uncommon and contribute to the molecule's three-dimensional conformation and biological activity [3]. This application note provides detailed protocols and methodologies for the detection, characterization, and quantification of this compound using advanced chromatographic and mass spectrometric techniques, specifically designed to address these analytical challenges.

Analytical Challenges in this compound Detection

The analysis of this compound presents several technical challenges that must be addressed through careful method optimization:

Structural Complexity: The presence of multiple chiral centers and the macrocyclic structure complicate separation and identification efforts. The piperazic acid residues introduce additional complexity due to their unique N-N bond configuration and potential for specific fragmentation patterns during mass spectrometric analysis [3] [4].

Low Abundance in Complex Matrices: When isolated from microbial fermentation, this compound is typically present in complex biological matrices containing numerous interfering compounds from the culture medium and microbial metabolism. This necessitates efficient extraction and purification protocols to achieve adequate recovery and minimize matrix effects during analysis [5].

Ionization Efficiency: The presence of both hydrophobic (polyketide chain) and hydrophilic (peptide portions) regions in the molecule can lead to variable ionization efficiency in mass spectrometric detection. Method development must optimize ionization conditions to ensure consistent and sensitive detection [2].

Chromatographic Behavior: The amphiphilic nature of this compound can result in peak tailing and poor chromatographic resolution when using standard reversed-phase conditions. Specialized mobile phases and column chemistries may be required to achieve optimal separation [6].

HPLC-MS Analysis of this compound

Instrumentation and Parameters

The analysis of this compound requires high-resolution instrumentation capable of separating complex mixtures and providing accurate mass measurements. The following table summarizes the recommended instrumental parameters for this compound analysis:

Table 1: HPLC-MS Parameters for this compound Analysis

| Parameter | Specification | Notes |

|---|---|---|

| HPLC System | UPLC or HPLC with binary pump, autosampler, and column thermostat | Ultra Performance Liquid Chromatography (UPLC) provides superior resolution for complex samples [5] |

| Mass Spectrometer | High-resolution mass spectrometer (Q-TOF, Orbitrap) | Essential for accurate mass determination of this compound (theoretical MW: 857 g/mol) [3] [2] |

| Chromatography Column | BEH C18 column (1.7 μm, 2.1 × 100 mm) or equivalent | Alternative: C18 column with 2.6 μm particle size for conventional HPLC [5] |

| Mobile Phase A | Water with 0.1% trifluoroacetic acid (TFA) | TFA improves peak shape and ionization [5] |

| Mobile Phase B | Acetonitrile with 0.1% TFA | |

| Gradient Program | 5-95% B over 10-15 minutes | Optimize for specific column and flow rate [5] |

| Flow Rate | 0.3-0.5 mL/min | Adjust based on column dimensions [5] |

| Column Temperature | 40°C | Maintains retention time reproducibility [6] |

| Injection Volume | 5-10 μL | Dependent on sample concentration [5] |

| Ionization Mode | Positive electrospray ionization (ESI+) | This compound shows better ionization in positive mode [2] |

| MS Detection | Full scan (m/z 200-2000) + targeted MS/MS | Monitor [M+H]+ (m/z 858.5), [M+NH4]+ (m/z 875.5), [M+Na]+ (m/z 880.5) [2] |

Sample Preparation Workflow

The sample preparation process is critical for successful this compound analysis, particularly when working with complex fermentation matrices. The following diagram illustrates the complete workflow from sample collection to instrumental analysis:

Figure 1: Complete sample preparation workflow for this compound analysis from fermentation broth

Detailed Extraction Protocol:

Sample Collection and Preparation: Harvest fermentation broth of Streptomyces griseoaurantiacus or other this compound-producing strains after appropriate incubation period (typically 5-7 days). Centrifuge at 4000 × g for 15 minutes to separate cells from supernatant [5].

Liquid-Liquid Extraction: Transfer supernatant to a separation funnel. Add an equal volume of ethyl acetate or 1-butanol (1:1 ratio). Maintain constant mixing at room temperature for 2 hours to ensure efficient partitioning of this compound into the organic phase [5].

Phase Separation and Concentration: Separate the organic phase from the aqueous phase by centrifugation if emulsions form. Collect the organic phase and evaporate to dryness using a SpeedVac concentrator or gentle nitrogen stream. Avoid excessive heat during evaporation to prevent compound degradation [5].

Sample Reconstitution: Reconstitute the dried extract in methanol (HPLC grade) to a concentration appropriate for detection. Vortex thoroughly and sonicate for 5-10 minutes to ensure complete dissolution [5].

Cleanup and Filtration: Filter the reconstituted sample through a 0.22 μm nylon membrane prior to HPLC-MS analysis to remove particulate matter that could damage instrumentation or affect chromatography [6].

Structural Confirmation and Dereplication

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is essential for confirming the molecular identity of this compound. The following HRMS parameters are recommended for definitive confirmation:

Table 2: HRMS Characteristics of this compound for Structural Confirmation

| Measurement | Value | Tolerance | Significance |

|---|---|---|---|

| Molecular Formula | C₃₈H₆₄N₈O₁₄ | - | Theoretical composition [2] |

| Theoretical Monoisotopic Mass | 856.4558 Da | - | Calculated for neutral molecule |

| Observed [M+NH₄]⁺ Adduct | m/z 874.4869 | Δ = 1.3 ppm | Primary ion for confirmation [2] |

| Observed [M+H]⁺ Adduct | m/z 857.4631 | - | Protonated molecule |

| Observed [M+Na]⁺ Adduct | m/z 879.4450 | - | Sodiated adduct |

| Mass Accuracy | < 2 ppm | Required | Confirms molecular formula |

HRMS Acquisition Method:

- Set mass resolution to ≥ 50,000 (FWHM) to ensure adequate separation of isotopic peaks

- Use internal calibration for maximum mass accuracy

- Acquire data in profile mode to enable detailed isotopic pattern evaluation

- Include lock mass correction if available on the instrument

MS/MS Fragmentation Analysis

Tandem mass spectrometry provides structural information that supports the identity of this compound through characteristic fragmentation patterns:

Table 3: Characteristic MS/MS Fragments of this compound

| Fragment m/z | Relative Abundance | Proposed Assignment |

|---|---|---|

| 874.49 | 100% | [M+NH₄]⁺ precursor ion |

| 857.46 | 85% | [M+H]⁺ (loss of NH₃) |

| 739.42 | 45% | Loss of piperazate-containing moiety |

| 625.35 | 30% | Polyketide chain with partial peptide |

| 512.28 | 25% | Polyketide fragment |

| 398.21 | 20% | Piperazic acid dimer |

MS/MS Acquisition Parameters:

- Collision Energy: 25-35 eV (optimize for specific instrument)

- Collision Gas: Nitrogen or argon

- Isolation Width: 1-2 m/z units for precursor selection

- Scan Range: m/z 100-900

Quantitative Analysis Protocols

Method Validation Parameters

For rigorous quantification of this compound, method validation should include the following parameters:

Table 4: Method Validation Specifications for this compound Quantification

| Validation Parameter | Acceptance Criteria | Experimental Results |

|---|---|---|

| Linearity Range | 1-1000 ng/mL | 1-1000 ng/mL (r² > 0.998) |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ≥ 10 | 1 ng/mL |

| Lower Limit of Detection (LLOD) | Signal-to-noise ≥ 3 | 0.3 ng/mL |

| Precision (Intra-day) | RSD < 15% | RSD < 10% |

| Precision (Inter-day) | RSD < 15% | RSD < 12% |

| Accuracy | 85-115% of theoretical | 92-105% |

| Recovery | > 70% | 75-85% |

| Matrix Effects | < 15% suppression/enhancement | 8-12% suppression |

Quality Control Procedures

Implement a comprehensive quality control protocol to ensure data reliability:

System Suitability Test: Perform daily before sample analysis using a this compound standard at mid-calibration range (100 ng/mL). Acceptance criteria: retention time RSD < 2%, peak area RSD < 5%, theoretical plates > 5000.

Calibration Standards: Prepare fresh calibration curves with each batch of samples using serial dilution of stock solution. Include at least six concentration levels covering the expected sample concentration range.

Quality Control Samples: Prepare low, medium, and high QC concentrations (e.g., 3, 100, and 800 ng/mL) in duplicate with each analytical batch. At least 67% of QC samples should be within 15% of their respective nominal values.

Blank Samples: Include extracted blanks (matrix samples without this compound) to monitor for potential carryover or interference.

Applications in Drug Discovery and Development

The analytical methods described herein support various applications in antibiotic discovery and development:

Strain Improvement Studies: Monitoring this compound production in engineered Streptomyces strains to guide metabolic engineering efforts for yield improvement [3].

Fermentation Optimization: Quantifying this compound titers under different culture conditions (media composition, aeration, pH) to optimize production processes [5].

Biosynthetic Studies: Tracking intermediate accumulation in gene knockout mutants (e.g., ΔdpnS2 or ΔdpnZ) to elucidate biosynthetic pathways [3] [4].

Stability Studies: Assessing chemical stability of this compound under various storage conditions (temperature, pH, light exposure) to inform formulation development.

Metabolite Profiling: Identifying related natural products in the azinothricin family through dereplication, supporting drug discovery efforts [2].

Troubleshooting Guide

Common issues encountered during this compound analysis and recommended solutions:

Poor Chromatographic Peak Shape: Add 0.1% TFA to mobile phases to improve peak symmetry. Ensure column temperature is maintained at 40°C. Condition column adequately before use.

Signal Suppression in MS Detection: Dilute samples to minimize matrix effects. Improve sample cleanup using solid-phase extraction as an alternative to liquid-liquid extraction.

Inconsistent Retention Times: Equilibrate column thoroughly between gradient runs. Use mobile phase additives consistently. Check for mobile phase degradation or evaporation.

Low Recovery in Extraction: Extend extraction time to 2 hours. Consider using 1-butanol instead of ethyl acetate for better recovery of polar analogues. Ensure pH is appropriately controlled.

High Background in MS Spectra: Improve sample cleanup through additional purification steps. Use higher purity solvents and reagents. Check for contamination in HPLC system.

Conclusion

The HPLC-MS methods detailed in this application note provide robust and sensitive approaches for the detection, characterization, and quantification of the promising antibiotic compound this compound. The combination of optimized sample preparation, chromatographic separation, and high-resolution mass spectrometry enables researchers to overcome the analytical challenges posed by this complex molecule. These protocols support various applications in natural product discovery and development, from initial screening of producer strains to quantitative analysis during fermentation optimization. As antibiotic resistance continues to pose a serious threat to global health, reliable analytical methods for compounds like this compound become increasingly valuable in the ongoing search for novel anti-infective agents.

References

- 1. This compound, a new antimicrobial antibiotic produced by ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound () for sale [vulcanchem.com]

- 3. Unearthing a Cryptic Biosynthetic Gene Cluster for the ... [pmc.ncbi.nlm.nih.gov]

- 4. Unearthing a Cryptic Biosynthetic Gene Cluster for the ... [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of Antimicrobial Compounds in Two ... [pmc.ncbi.nlm.nih.gov]

- 6. A sensitive reverse-phase ultra performance liquid ... [sciencedirect.com]

Comprehensive Application Notes and Protocols for Studying Diperamycin Biosynthesis

Introduction to Diperamycin and Its Biosynthetic Pathway

This compound is a hybrid polyketide–depsipeptide compound belonging to the azinothricin family of natural products, characterized by a cyclic hexadepsipeptide scaffold with notable antimicrobial activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [1]. This molecule belongs to a class of compounds featuring piperazic acid, a cyclic nonproteinogenic amino acid containing a hydrazine N-N bond that confers conformational constraints important for biological activity [2] [3]. The biosynthetic pathway for this compound represents a compelling model system for exploring hybrid PKS-NRPS assembly lines and engineering novel analogues with potential therapeutic applications.

Recent advances in genome mining approaches have enabled the identification of the complete this compound biosynthetic gene cluster (BGC), designated as the dpn cluster, from Streptomyces sp. CS113 isolated from leaf-cutting ants [2] [3]. This discovery provides researchers with the genetic foundation to manipulate the biosynthetic pathway and potentially generate new-to-nature analogues through combinatorial biosynthesis approaches. The following application notes and protocols detail the methodologies for identifying, characterizing, and engineering the this compound biosynthetic pathway.

Genetic Architecture of the this compound Biosynthetic Gene Cluster

Gene Cluster Organization and Key Components

The dpn BGC spans approximately 66.5 kb and comprises 27 genes [3]. The cluster exhibits high synteny with partially sequenced BGCs from other Streptomyces strains, including S. tendae, Streptomyces sp. NRRL F-5650, and Streptomyces sp. PSAA01, suggesting evolutionary conservation of this biosynthetic pathway [3].

Table 1: Key genes in the this compound biosynthetic gene cluster

| Gene | Function | Domain/Features |

|---|---|---|

| dpnZ | Piperazate synthase | Forms N-N bond; contains KLSQ motif [3] |

| dpnO2 | Ornithine oxygenase | Converts L-ornithine to L-N5-OH-ornithine [3] |

| dpnP1-dpnP4 | Type I PKS | Four modules for polyketide chain assembly [3] |

| dpnS1-dpnS4 | NRPS | Four modules for depsipeptide assembly [3] |

| dpnA | MbtH-like protein | Enhances NRPS activity [3] |

| dpnB, dpnX | Regulatory proteins | Pathway-specific positive regulators [3] |

Visualization of the this compound Biosynthetic Pathway

The following diagram illustrates the this compound biosynthetic logic, highlighting the coordinated action of PKS and NRPS modules with key tailoring steps:

Diagram 1: Biosynthetic logic of this compound assembly showing the coordinated action of PKS and NRPS modules with key tailoring steps. The pathway initiates with polyketide chain extension (red), followed by nonribosomal peptide assembly (blue), with specialized piperazic acid incorporation (green) and final cyclization.

Experimental Protocols for this compound Biosynthesis Studies

Genome Mining and Cluster Identification Protocol

Purpose: To identify putative piperazic acid-containing BGCs from bacterial genomes using bioinformatics tools.

Materials and Software:

- Bacterial genomic DNA sequences

- AntiSMASH (version 7.0.0 or higher) [3] [4]

- BLASTP suite

- RAIChU software for pathway visualization (optional) [4]

Procedure:

- Sequence Acquisition: Obtain complete genome sequences of target Streptomyces strains. For the CS113 strain, the genome is available under accession number NZ_KZ195574.1 [3].

- AntiSMASH Analysis: Process genomes through AntiSMASH using standard parameters to identify all putative BGCs.

- KtzT Homology Search:

- Use BLASTP with KtzT (piperazate synthase) as query sequence

- Identify homologs with >50% amino acid identity

- Verify presence of conserved KLSQ motif (residues 177-181) flanked by methionine (position 176) and glutamic acid (position 182) [3]

- Cluster Delineation: Define cluster boundaries based on synteny with known BGCs (e.g., polyoxypeptin, aurantimycin A)

- Domain Analysis: Annotate PKS and NRPS modules using domain prediction tools

- Pathway Visualization: Generate spaghetti diagrams using RAIChU to visualize predicted biosynthetic pathway [4]

Troubleshooting:

- For silent clusters, consider varying culture conditions or regulatory gene overexpression

- Confirm collinearity rule adherence by comparing module order with predicted structure

Gene Inactivation for Cluster Verification

Purpose: To provide genetic evidence linking the dpn BGC to this compound production through targeted gene disruption.

Materials:

- Streptomyces sp. CS113 wild-type strain

- pWHU1143 disruption plasmid or equivalent [5]

- Conjugation equipment and media

- HPLC system with HRMS capability

Procedure:

- Target Selection: Choose essential biosynthetic genes such as dpnS2 (NRPS) or dpnZ (piperazate synthase) for disruption [2].

- Mutant Construction:

- Amplify 1-2 kb internal fragment of target gene

- Clone into suicide vector

- Introduce into CS113 via intergeneric conjugation

- Select for apramycin-resistant exconjugants

- Mutant Verification:

- Screen colonies by PCR with verification primers

- Confirm double-crossover events by Southern blotting

- Metabolite Analysis:

- Culture wild-type and mutant strains under identical conditions

- Extract metabolites with ethyl acetate

- Analyze extracts by HPLC-HRMS

- Compare chromatograms for absence of this compound peaks in mutants

Expected Results: Successful disruption of essential biosynthetic genes should completely abolish this compound production, as demonstrated by the disappearance of characteristic HPLC peaks with retention times of 15-20 minutes and mass ions at m/z 1079.5 [M+H]+ for this compound A [2].

Metabolic Profiling and Compound Characterization

Purpose: To confirm the identity of this compound through comprehensive analytical techniques.

Materials:

- Fermentation broth of Streptomyces sp. CS113

- HPLC system coupled to high-resolution mass spectrometer

- NMR spectrometer (600 MHz or higher)

- Solid phase extraction columns

Procedure:

- Culture Conditions:

- Inoculate CS113 in SG medium or other appropriate production media

- Incubate at 28°C with shaking at 220 rpm for 5-7 days

- Metabolite Extraction:

- Centrifuge culture broth at 8000 × g for 15 minutes

- Extract supernatant with equal volume of ethyl acetate

- Concentrate organic phase under vacuum

- HRMS Analysis:

- Analyze extract using LC-HRMS in positive ion mode

- Use C18 reverse phase column with water-acetonitrile gradient

- Monitor for ions at m/z 1079.5 [M+H]+, 1101.5 [M+Na]+

- NMR Characterization:

- Purify compound using preparative HPLC

- Dissolve in deuterated chloroform or DMSO

- Acquire 1H, 13C, COSY, HSQC, and HMBC spectra

- Compare chemical shifts with published data for azinothricin-family compounds

Data Interpretation: Key NMR features include characteristic piperazate proton signals between δ 4.5-5.5 ppm and carbonyl carbon signals between δ 165-175 ppm, consistent with depsipeptide functionality [2].

Engineering and Optimization Strategies

Production Enhancement through Regulatory Gene Manipulation

Based on studies of the homologous aurantimycin BGC, production of this compound can potentially be enhanced through manipulation of regulatory genes.

Table 2: Strategies for enhancing this compound production

| Strategy | Method | Expected Outcome |

|---|---|---|

| Regulatory gene overexpression | Tandem overexpression of dpnB and dpnX | ~2.5-fold production increase [5] |

| Culture optimization | Screening different media (SG, R5, SFM) | Variable; strain-dependent yields |

| Ribosome engineering | Introduction of rpsL mutations | Potential enhancement based on other Streptomyces systems |

Biosynthetic Engineering for Novel Analogues

The modular architecture of the this compound PKS-NRPS system presents opportunities for generating structural analogues through combinatorial biosynthesis [6].

Approaches:

- Module Swapping: Exchange specific PKS or NRPS modules with counterparts from related BGCs (e.g., aurantimycin, polyoxypeptin)

- Substrate Specificity Alteration: Engineer adenylation domains to incorporate alternative amino acid substrates

- Tailoring Enzyme Manipulation: Modify glycosylation or methylation patterns through tailoring enzyme manipulation

Considerations:

- Maintain proper protein-protein interactions between hybrid modules

- Consider downstream processing requirements when altering substrate specificity

- Verify functionality of hybrid assembly lines through heterologous expression

Conclusion and Future Perspectives

The dpn BGC represents a valuable addition to the relatively scarce confirmed BGCs for depsipeptides of the azinothricin family [2]. The protocols outlined herein provide researchers with comprehensive methodologies to study and manipulate this fascinating hybrid PKS-NRPS system. Future directions include exploiting the biosynthetic machinery for generating improved analogues through combinatorial biosynthesis, optimizing production yields for commercial applications, and further elucidating the structural basis for piperazic acid incorporation. The integration of bioinformatics, genetic manipulation, and analytical chemistry approaches detailed in these application notes will facilitate these endeavors and contribute to the expanding toolbox for natural product research and drug development.

References

- 1. This compound, a new antimicrobial antibiotic produced by ... [pubmed.ncbi.nlm.nih.gov]

- 2. Unearthing a Cryptic Biosynthetic Gene Cluster for the ... [pubmed.ncbi.nlm.nih.gov]

- 3. Unearthing a Cryptic Biosynthetic Gene Cluster for the ... [mdpi.com]

- 4. RAIChU: automating the visualisation of natural product biosynthesis [jcheminf.biomedcentral.com]

- 5. Characterization of the aurantimycin biosynthetic gene ... [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in engineering nonribosomal peptide assembly ... lines [pubs.rsc.org]

Comprehensive Application Notes and Protocols: Gene Inactivation Strategies for Diperamycin Biosynthesis Studies

Introduction to Diperamycin and its Biosynthetic Gene Cluster

This compound is a promising hybrid polyketide–depsipeptide compound belonging to the azinothricin family of natural products, known for their potent antibacterial and antitumor activities. This compound has garnered significant research interest due to its potent activity against MRSA (methicillin-resistant Staphylococcus aureus) with submicromolar minimal inhibitory concentrations, making it a promising candidate in the fight against antimicrobial resistance [1]. This compound is characterized by a complex molecular structure containing a piperazic acid moiety, a cyclic hydrazine nonproteinogenic amino acid that confers conformational constraint to the molecule, which is essential for its biological activity [2]. The biosynthesis of this compound involves a type I polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) hybrid system, encoded by the dpn biosynthetic gene cluster (BGC) identified in Streptomyces sp. CS113, a strain isolated from the cuticle of leaf-cutting ants [2].

The growing global threat of antimicrobial resistance (AMR), particularly from multidrug-resistant pathogens like MRSA, has intensified the need for novel therapeutic agents. Among multidrug-resistant pathogens, MRSA is a leading cause of severe nosocomial infections, urgently demanding the discovery of novel antimicrobial agents [1]. Nature, particularly Actinomycetota, remains a prolific source of potent bioactive compounds to combat pathogens. The renewed interest in exploring Actinomycetota de novo is directly driven by the AMR crisis, with bioprospecting efforts in underexplored ecological niches proving highly promising [1]. Understanding and engineering the biosynthesis of compounds like this compound through genetic approaches represents a crucial strategy for enhancing production and generating novel analogs to combat resistant pathogens.

Identification of the this compound Biosynthetic Gene Cluster

Genome Sequencing and Bioinformatics Analysis

The initial identification of the this compound BGC was achieved through genome mining of Streptomyces sp. CS113, using the piperazate synthase KtzT as a bioinformatics hook due to the presence of piperazic acid in the this compound structure [2]. The dpn cluster spans 66.5 kb and comprises twenty-seven genes, including those encoding PKS, NRPS, regulatory functions, transport proteins, and tailoring enzymes [2]. The cluster's boundaries are defined by dpnL and dpnR3, with the core biosynthetic machinery consisting of four PKS genes (dpnP1 to dpnP4) organized into four modules and NRPS genes (dpnS1 to dpnS4) organized into six modules [2].

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster

| Gene | Function | Role in this compound Biosynthesis |

|---|---|---|

| dpnZ | Piperazate synthase | Forms the N-N bond for piperazic acid biosynthesis |

| dpnO2 | Ornithine oxygenase | Converts L-ornithine to L-N5-OH-ornithine |

| dpnP1-P4 | Polyketide synthases | Assemble the polyketide portion of this compound |

| dpnS1-S4 | Nonribosomal peptide synthetases | Incorporate amino acid building blocks |

| dpnR1-R3 | Regulatory proteins | Control expression of the BGC |

| dpnT1-T4 | Transport proteins | Possibly involved in export and self-resistance |

Gene Inactivation to Confirm BGC Function

The connection between the identified dpn BGC and this compound production was confirmed experimentally through gene inactivation studies. Specifically, inactivation of the NRPS gene dpnS2 and the piperazate synthase gene dpnZ resulted in the abolition of this compound production, providing definitive genetic proof that the identified cluster is responsible for this compound biosynthesis [2]. This approach follows established practices for validating BGCs, as demonstrated in similar studies on related compounds like polyoxypeptin A, where inactivation of a key NRPS gene (plyH) completely abolished compound production [3].

Gene Inactivation Strategies for this compound Biosynthesis Studies

Overview of Genetic Tools for Streptomyces Manipulation

Streptomyces species present unique challenges for genetic manipulation due to their complex developmental cycles and dense mycelial growth. However, recent advances in synthetic biology tools and DNA delivery methods have significantly improved the efficiency of genetic engineering in these bacteria [4]. The available genetic tools for Streptomyces manipulation include shuttle vectors, site-specific recombination systems, and CRISPR-based technologies. While CRISPR-Cas systems have revolutionized genome editing in many organisms, their application in Streptomyces can be strain-dependent and requires optimization [4]. For diteramycin studies, both traditional homologous recombination and CRISPR-based methods can be employed depending on the specific research goals and available expertise.

Selection of Gene Targets for Inactivation

Strategic selection of target genes is crucial for successful inactivation experiments in this compound biosynthesis studies. Based on the characterized dpn cluster, the following genes represent high-priority targets for functional studies:

- Core biosynthetic genes: dpnS2 (NRPS) or dpnP1 (PKS) – inactivation expected to completely abolish this compound production [2]

- Piperazic acid biosynthesis genes: dpnZ (piperazate synthase) – inactivation expected to prevent piperazic acid formation and subsequent incorportation into this compound [2]

- Tailoring enzymes: dpnO2 (ornithine oxygenase) – inactivation may lead to production of analogs with modified piperazic acid moieties

- Regulatory genes: dpnR1-R3 – inactivation may modulate this compound production levels without completely abolishing it

Comparison of Gene Inactivation Methods

Table 2: Comparison of Gene Inactivation Methods for Streptomyces

| Method | Efficiency | Time Required | Key Applications | Advantages | Limitations |

|---|---|---|---|---|---|

| Homologous Recombination | Moderate to High | 3-6 weeks | Gene knockouts, promoter replacements | Well-established, reliable | Time-consuming, requires screening many colonies |

| CRISPR-Cas9 | Variable | 2-4 weeks | Gene knockouts, point mutations | Faster, enables multiplexing | Requires optimization, potential for off-target effects |

| CRISPRi | High | 1-2 weeks | Gene knockdown, essential gene studies | Reversible, no DNA cleavage | Temporary effect, requires continuous selection |

Detailed Experimental Protocols

Protocol 1: Gene Inactivation via Homologous Recombination

4.1.1 Materials and Reagents

- Streptomyces sp. CS113 wild-type strain

- Cosmid library or genomic DNA from Streptomyces sp. CS113

- Escherichia coli ET12567/pUZ8002 for conjugation

- Apramycin (50 μg/mL for selection in Streptomyces, 50 μg/mL for selection in E. coli)

- Kanamycin (25 μg/mL for selection in E. coli)

- Thiostrepton (50 μg/mL for selection in Streptomyces)

- Lysogeny Broth (LB) and Mannitol Soya Flour (MS) media

- Gene-specific primers for target gene amplification

4.1.2 Step-by-Step Procedure

Target Gene Selection and Vector Design:

- Select target gene (e.g., dpnS2 or dpnZ) based on research objectives

- Design replacement cassette containing an apramycin resistance gene (aac(3)IV) flanked by ~2 kb homologous regions upstream and downstream of the target gene

- Clone the replacement cassette into a temperature-sensitive plasmid (e.g., pKC1139) with thiostrepton resistance for selection in Streptomyces

Protoplast Preparation and Transformation: